3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride
CAS No.: 2866355-97-5
Cat. No.: VC12008495
Molecular Formula: C7H8Cl2N4O2
Molecular Weight: 251.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866355-97-5 |
|---|---|
| Molecular Formula | C7H8Cl2N4O2 |
| Molecular Weight | 251.07 g/mol |
| IUPAC Name | 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C7H6N4O2.2ClH/c8-6-5-3(7(12)13)1-9-2-4(5)10-11-6;;/h1-2H,(H,12,13)(H3,8,10,11);2*1H |
| Standard InChI Key | SVNIIFSNDWPZOP-UHFFFAOYSA-N |
| SMILES | C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl.Cl |
| Canonical SMILES | C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic pyrazolo[3,4-c]pyridine scaffold, where the pyrazole ring is fused to the pyridine ring at positions 3 and 4. The amino group at position 3 and the carboxylic acid at position 4 introduce hydrogen-bonding capabilities and polarity, respectively, influencing solubility and bioavailability. The dihydrochloride salt form enhances stability and aqueous solubility, critical for pharmacological applications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2866355-97-5 |
| Molecular Formula | |
| Molecular Weight | 251.07 g/mol |
| Exact Mass | 250.00 g/mol |
| IUPAC Name | 3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid; dihydrochloride |
| SMILES | C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl.Cl |
The compound’s infrared (IR) spectrum typically shows absorption bands for NH/OH (3321 cm), aromatic C-H (3064 cm), and carbonyl (1694 cm) groups, consistent with its functional groups.
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride involves multi-step reactions, often beginning with cyclocondensation of appropriately substituted precursors. A representative pathway includes:
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Cyclization: Reaction of 3-aminopyrazole derivatives with pyridine-containing substrates under acidic conditions to form the pyrazolo[3,4-c]pyridine core.
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Functionalization: Introduction of the carboxylic acid group via hydrolysis of ester intermediates.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HSO, 100°C, 6 hrs | 65–70 |
| Hydrolysis | NaOH (aq), reflux, 3 hrs | 85 |
| Salt Formation | HCl (conc.), ethanol, rt | 90 |
Biological Activities and Mechanisms
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier has spurred research into neurodegenerative diseases. Preclinical models indicate that it attenuates neuroinflammation by suppressing microglial activation and cytokine release (e.g., TNF-α, IL-6). Mechanistically, this involves modulation of the NLRP3 inflammasome, a key mediator of neuroinflammatory cascades.
Antimicrobial Activity
Preliminary assays reveal moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MIC) of 25–50 µg/mL. The carboxylic acid group enhances membrane permeability, facilitating disruption of bacterial cell walls.
Pharmacokinetic and Toxicological Profiles
Absorption and Distribution
The dihydrochloride salt improves aqueous solubility, achieving a logP value of −1.2, indicative of high hydrophilicity. Oral bioavailability in rodent models is approximately 40%, with peak plasma concentrations () reached within 2 hours.
Metabolism and Excretion
Hepatic metabolism primarily involves cytochrome P450 3A4 (CYP3A4)-mediated oxidation, generating inactive metabolites excreted renally. No significant accumulation has been observed in repeated-dose studies.
Toxicity Data
| Parameter | Value (Rodent Studies) |
|---|---|
| LD (oral) | >2000 mg/kg |
| NOAEL | 50 mg/kg/day (28-day study) |
Genotoxicity assays (Ames test, micronucleus) showed no mutagenic potential at therapeutic doses.
Comparative Analysis with Structural Analogues
Pyrazolo[3,4-c]Pyridine vs. Pyrazolo[3,4-d]Pyrimidine
While both scaffolds exhibit kinase inhibitory activity, the pyrazolo[3,4-c]pyridine core demonstrates superior selectivity for TBK1 over related kinases (e.g., IKKε). This selectivity is attributed to the spatial orientation of the carboxylic acid group, which forms hydrogen bonds with TBK1’s ATP-binding pocket.
Table 3: Selectivity Profiles
| Compound | TBK1 IC (nM) | IKKε IC (nM) |
|---|---|---|
| Target Compound | 0.2 | 150 |
| Pyrazolo[3,4-d]pyrimidine | 5.6 | 12 |
Industrial Applications and Patents
Pharmaceutical Formulations
Patent WO202315678A1 discloses a tablet formulation containing 10–100 mg of the compound, combined with excipients like microcrystalline cellulose and sodium starch glycolate. The formulation maintains >90% potency after 24 months at 25°C.
Continuous Manufacturing
Adoption of continuous flow reactors has enabled scalable synthesis, reducing reaction times from 12 hours (batch) to 3 hours (flow), with yields exceeding 85%. This approach minimizes waste and enhances reproducibility.
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) is being explored to improve brain uptake. Preliminary data show a 2.5-fold increase in cerebrospinal fluid (CSF) concentrations compared to free drug.
Resistance Mechanisms
Emerging resistance in cancer cells, mediated by TBK1 overexpression, necessitates combination therapies. Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1) are under investigation.
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